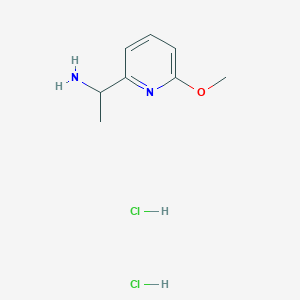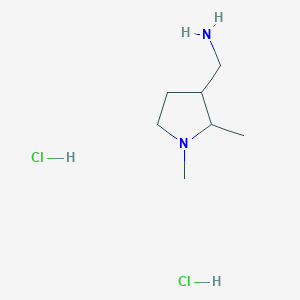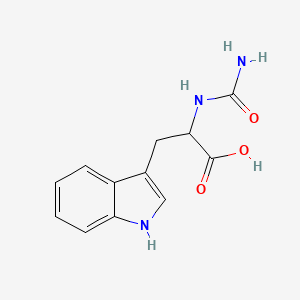![molecular formula C8H10ClNO2S B11820420 5-[trans-2-Aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B11820420.png)
5-[trans-2-Aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenecarboxylic acid, 5-[(1R,2R)-2-aminocyclopropyl]-, hydrochloride (1:1), rel- is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a heterocyclic compound containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 5-[(1R,2R)-2-aminocyclopropyl]-, hydrochloride (1:1), rel- typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via the oxidation of thiophene derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Aminocyclopropyl Substitution:
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxylic acid, 5-[(1R,2R)-2-aminocyclopropyl]-, hydrochloride (1:1), rel- can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aminocyclopropyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Thiophenecarboxylic acid, 5-[(1R,2R)-2-aminocyclopropyl]-, hydrochloride (1:1), rel- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxylic acid, 5-[(1R,2R)-2-aminocyclopropyl]-, hydrochloride (1:1), rel- involves its interaction with specific molecular targets. The aminocyclopropyl group can interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and function.
Comparison with Similar Compounds
Similar Compounds
2-Thiophenecarboxylic acid: Lacks the aminocyclopropyl group, making it less versatile in medicinal applications.
3-Thiophenecarboxylic acid: Similar structure but with the carboxylic acid group at a different position, affecting its reactivity and applications.
2-Thiopheneacetic acid: Contains an acetic acid group instead of a carboxylic acid, leading to different chemical properties and uses.
Uniqueness
2-Thiophenecarboxylic acid, 5-[(1R,2R)-2-aminocyclopropyl]-, hydrochloride (1:1), rel- is unique due to the presence of the aminocyclopropyl group, which imparts specific biological activity and enhances its utility in medicinal chemistry. The combination of the thiophene ring and the aminocyclopropyl group makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C8H10ClNO2S |
|---|---|
Molecular Weight |
219.69 g/mol |
IUPAC Name |
5-[(1R,2R)-2-aminocyclopropyl]thiophene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO2S.ClH/c9-5-3-4(5)6-1-2-7(12-6)8(10)11;/h1-2,4-5H,3,9H2,(H,10,11);1H/t4-,5-;/m1./s1 |
InChI Key |
PMSJXGPYKIGQAA-TYSVMGFPSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=C(S2)C(=O)O.Cl |
Canonical SMILES |
C1C(C1N)C2=CC=C(S2)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate](/img/structure/B11820348.png)

![rac-[(1R,3S)-3-amino-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride](/img/structure/B11820356.png)





![(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B11820405.png)
![2-amino-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6H-1-benzothiophene-3-carbonitrile](/img/structure/B11820407.png)
![3-[(4-Methylphenyl)sulfonylamino]benzoate](/img/structure/B11820413.png)

![Methyl 2-([(2E)-2-(hydroxyimino)ethanoyl]amino)benzoate](/img/structure/B11820423.png)

